2-Methyl-5-(methylamino)pyrazine
Overview
Description
2-Methyl-5-(methylamino)pyrazine is an organic compound with the molecular formula C6H9N3 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methylamino)pyrazine can be achieved through several methods. One common approach involves the reaction of 2-aminomalonamide with methylglyoxal to produce 2-methyl-5-hydroxy-4-pyrazinamide. This intermediate is then reacted with phosphorus oxychloride to generate 2-methyl-5-chloro-4-cyanopyrazine. Subsequent hydrogenation and hydrolysis steps yield 2-methyl-4-amide pyrazine, which is finally degraded through Hofmann degradation to obtain 2-methyl-5-aminopyrazine .
Industrial Production Methods
For industrial-scale production, the process involves the use of high-pressure reactors and catalysts such as palladium on carbon. The reaction conditions typically include temperatures around 100°C and pressures of 2.0 MPa. Triethylamine is used as an acid-binding agent, and methanol serves as the solvent .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(methylamino)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazines, amine derivatives, and pyrazine N-oxides .
Scientific Research Applications
2-Methyl-5-(methylamino)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-5-(methylamino)pyrazine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazine: Lacks the methylamino group, making it less reactive in certain substitution reactions.
5-Methylpyrazine: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
2,5-Dimethylpyrazine: Contains two methyl groups, which can influence its electronic properties and reactivity.
Uniqueness
2-Methyl-5-(methylamino)pyrazine is unique due to the presence of both a methyl and a methylamino group, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
N,5-dimethylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-3-9-6(7-2)4-8-5/h3-4H,1-2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCVAKVSMLYGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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